(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine typically involves the bromination of 2-methylphenylethylamine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromo-2-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenylethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylacetophenone.
Reduction: Formation of 2-methylphenylethylamine.
Substitution: Formation of 4-hydroxy-2-methylphenylethylamine or 4-amino-2-methylphenylethylamine.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with biological receptors and enzymes. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is explored for its potential use in treating neurological disorders. Its structural similarity to other phenylethylamines makes it a candidate for research in neuropharmacology.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets such as receptors and enzymes. The bromine atom and the ethylamine side chain play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenylethylamine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of an ethylamine side chain, leading to different applications and properties.
4-Bromo-2-methylbenzaldehyde: An oxidation product of ®-1-(4-Bromo-2-methyl-phenyl)-ethylamine, used in different synthetic applications.
Uniqueness
®-1-(4-Bromo-2-methyl-phenyl)-ethylamine is unique due to the presence of both a bromine atom and an ethylamine side chain. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, a compound belonging to the class of phenylethylamines, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and a methyl group attached to a phenyl ring, contributing to its unique chemical properties. The presence of these substituents is crucial for its interaction with biological targets.
Molecular Formula: C10H12BrN
Molecular Weight: 227.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The bromine atom enhances the compound's lipophilicity, allowing it to cross biological membranes more effectively. This facilitates its binding to neurotransmitter receptors, particularly those involved in neuropharmacology.
Key Mechanisms:
- Receptor Binding: The compound may bind to serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Modulation: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Neuropharmacological Effects
Research indicates that this compound has potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further exploration in neuropharmacology.
Case Study: A study investigating phenylethylamine derivatives found that compounds with similar structures exhibited significant effects on cognitive function and mood stabilization in animal models .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology.
Cytotoxicity Data
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 1.47 | 2.84 |
HCT-116 | 0.78 | 1.93 |
These results indicate that the compound exhibits cytotoxic effects comparable to established anticancer agents, suggesting its potential as a therapeutic agent .
Research Applications
The compound is utilized in various scientific research applications:
- Drug Development: As a precursor in synthesizing new pharmacological agents.
- Chemical Synthesis: Used as an intermediate in creating complex organic molecules.
- Industrial Uses: Employed in producing specialty chemicals and materials.
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHYPOMQPPOJT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.